3-(Pyrimidin-4-yl)aniline
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Overview
Description
3-(Pyrimidin-4-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is also known as 4-Amino-2-(4-pyridinyl)pyrimidine or 4-(Pyridin-4-yl)pyrimidin-2-amine and has the molecular formula C10H9N5.
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-4-yl)aniline involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(Pyrimidin-4-yl)aniline is its potent inhibitory activity against various protein kinases, making it a promising candidate for anticancer drug development. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can hinder its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the study of 3-(Pyrimidin-4-yl)aniline. One of the areas of focus is the development of more potent and selective inhibitors of protein kinases, which could lead to the development of more effective anticancer drugs. Another area of research is the development of novel synthetic methods for the preparation of this compound, which could improve its solubility and bioavailability. Additionally, the application of this compound in material science and organic synthesis also holds promise for future research.
Scientific Research Applications
3-(Pyrimidin-4-yl)aniline has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various protein kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These enzymes are known to play a crucial role in the development and progression of cancer, making them attractive targets for anticancer drug development.
properties
CAS RN |
16496-10-9 |
---|---|
Molecular Formula |
C10H9N3 |
Molecular Weight |
171.2 g/mol |
IUPAC Name |
3-pyrimidin-4-ylaniline |
InChI |
InChI=1S/C10H9N3/c11-9-3-1-2-8(6-9)10-4-5-12-7-13-10/h1-7H,11H2 |
InChI Key |
MJLDVXLWYAVOLO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)C2=NC=NC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=NC=C2 |
synonyms |
Benzenamine, 3-(4-pyrimidinyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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